molecular formula C10H9F2N3OS B2706242 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 828278-41-7

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2706242
CAS No.: 828278-41-7
M. Wt: 257.26
InChI Key: KLHQSVMVQFYUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS# 828278-41-7) is a chemical compound with the molecular formula C10H9F2N3OS and a molecular weight of 257.26000 . It belongs to the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series, which has been identified as a promising scaffold in medicinal chemistry research for the development of new therapeutic agents . Recent scientific exploration has focused on the potential of this series against Mycobacterium tuberculosis . The TPA scaffold is of particular interest for targeting essential bacterial pathways, such as the type I signal peptidase (LepB), which is a novel and attractive target for the development of new therapeutics against drug-resistant strains of tuberculosis . Compounds within the TPA series demonstrate structure-activity relationships where substitutions at the 4- and 6-positions of the thieno[2,3-b]pyridine core are critical for biological activity . The presence of the difluoromethyl group at the 6-position, as found in this compound, is a key structural feature being investigated to improve potency and selectivity in this research area . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3OS/c1-3-2-4(8(11)12)15-10-5(3)6(13)7(17-10)9(14)16/h2,8H,13H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQSVMVQFYUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thieno[2,3-b]pyridine core through a cyclization reaction. The difluoromethyl group is introduced via difluoromethylation, which can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The amino group is then added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide can inhibit the activity of the IκB kinase (IKK) complex, which plays a pivotal role in the activation of the NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses and has been implicated in various autoimmune diseases and cancers.

  • Case Study : A study demonstrated that these compounds effectively blocked the transcription of genes encoding pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. The inhibition of these cytokines suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and multiple sclerosis .

Cancer Treatment

The compound's ability to modulate IKK activity makes it a candidate for cancer treatment. By inhibiting the NF-κB pathway, it can potentially reduce tumor growth and metastasis.

  • Case Study : In vitro studies have shown that derivatives of thieno[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. These findings support further exploration into their use as anticancer agents .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. The modulation of inflammatory pathways could be beneficial in neurodegenerative diseases where inflammation contributes to neuronal damage.

  • Case Study : Experimental models of Alzheimer's disease have indicated that compounds targeting IKK can reduce neuroinflammation and improve cognitive function .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Diseases
Anti-inflammatoryInhibition of IKK/NF-κB pathwayRheumatoid arthritis, MS
Cancer treatmentCytotoxic effects on tumor cellsBreast cancer, colorectal cancer
NeuroprotectionReduction of neuroinflammationAlzheimer's disease

Mechanism of Action

The mechanism of action of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the thieno[2,3-b]pyridine core contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-b]pyridine Derivatives

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data
Compound Name (CAS) Melting Point (°C) IR Peaks (cm⁻¹) Notable Features
Target Compound Not reported Not reported -
3,6-Diamino-5-cyano-4-(3-fluorophenyl) 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O) High thermal stability due to H-bonding
7c (N-Methyl-5-cyano-6-ethoxy-4-phenyl) 257–259 2220 (C≡N), 1630 (C=O) Ethoxy group enhances lipophilicity
7h (N-(4-Methylpiperazino) derivative) 197 (decomp.) 3480 (NH), 2220 (C≡N), 1640 (C=O) Lower thermal stability due to decomposition
  • The target compound lacks reported melting point or IR data, but analogs with cyano (-C≡N) and carboxamide (-CONH₂) groups show strong IR absorption at ~2200–1730 cm⁻¹, indicative of these functional groups . The presence of difluoromethyl (-CF₂H) in the target compound may reduce polarity compared to dichlorophenyl derivatives like SKLB70357.

Key Differentiators of the Target Compound

Substituent Effects : The difluoromethyl group (-CF₂H) offers a balance of lipophilicity and metabolic stability compared to bulkier groups like dichlorophenyl (-Cl₂) or trifluoromethyl (-CF₃) .

Molecular Weight : At 369.37 g/mol, the target compound is heavier than simpler analogs (e.g., 257.26 g/mol for 828278-41-7 ), which may influence bioavailability.

Synthetic Flexibility : The carboxamide moiety at position 2 allows for further derivatization, as seen in polyheterocyclic syntheses in and .

Biological Activity

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide, with CAS number 828278-41-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is characterized by a thieno-pyridine core with an amino group and a difluoromethyl substituent. The molecular formula is C10H9F2N3O2SC_{10}H_{9}F_{2}N_{3}O_{2}S with a molecular weight of approximately 257.26 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzyme inhibition studies. Below are key areas of focus:

1. Anticancer Activity

Research has highlighted the potential anticancer properties of thieno[2,3-b]pyridine derivatives. Notably, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study : A study identified derivatives that exhibited significant cytotoxicity against glioblastoma and other cancer cell lines. For instance, compounds similar to 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine showed enhanced efficacy when used in combination with small molecule inhibitors targeting specific cancer pathways .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression.

  • LIMK1 Inhibition : High-throughput screening has revealed that derivatives of thieno[2,3-b]pyridine can act as inhibitors of LIMK1, a kinase implicated in cancer metastasis. This suggests that 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine may possess similar inhibitory properties .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analogs:

  • Cell Cycle Arrest : Some studies suggest that thieno[2,3-b]pyridine derivatives induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence indicates that these compounds may trigger apoptotic pathways in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeAssessed Cell LinesObserved EffectsReference
AnticancerGlioblastoma (GBM6, GBM22)Significant cytotoxicity
AnticancerMDA-MB-231 (Breast Cancer)Induces apoptosis
Enzyme InhibitionLIMK1Inhibition observed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide, and how do intermediates influence yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclocondensation and functional group modifications. For example, intermediates such as 3-amino-6-(4-bromophenyl) derivatives are prepared by refluxing precursors in sodium ethoxide solution, followed by crystallization (yields: 75–94%) . Key steps include:

  • Cyclization : Use of sodium ethoxide to promote ring closure.
  • Purification : Recrystallization from methanol or ethanol to achieve >90% purity.
  • Functionalization : Introduction of difluoromethyl groups via halogen-exchange reactions under controlled anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identifies NH₂ (3473–3484 cm⁻¹) and carbonyl (1633–1635 cm⁻¹) stretches, confirming carboxamide and amino groups .
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., difluoromethyl splitting patterns at δ 5.2–5.5 ppm) .
  • X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thienopyridine core .

Q. What biological targets are commonly associated with this compound, and how are binding assays designed?

  • Methodological Answer : The compound is screened against kinases, GPCRs, and viral targets (e.g., HIV-1 TAR RNA). Assays include:

  • Fluorescence Polarization : Measures binding affinity to labeled RNA/DNA targets.
  • Enzyme Inhibition : IC₅₀ determination using ATP-coupled assays for kinases.
  • Structural analogs (e.g., 3-amino-6-phenyl derivatives) show antiviral activity, guiding target prioritization .

Advanced Research Questions

Q. How do substituent variations (e.g., difluoromethyl vs. trifluoromethyl) impact structure-activity relationships (SAR)?

  • Methodological Answer : Comparative SAR studies reveal:

  • Lipophilicity : Difluoromethyl increases solubility (logP ~2.1) vs. trifluoromethyl (logP ~2.8), affecting membrane permeability .
  • Bioactivity : Trifluoromethyl analogs exhibit higher potency against kinases (IC₅₀: 0.8 µM vs. 1.5 µM for difluoromethyl) but poorer metabolic stability .
  • Data Tools : QSAR models correlate substituent electronic parameters (Hammett σ) with activity .

Q. What crystallographic data validate the compound’s conformation in enzyme-binding pockets?

  • Methodological Answer :

  • SHELXL Refinement : Resolves π-stacking interactions between the thienopyridine core and aromatic residues (e.g., Phe360 in kinase targets) .
  • Torsional Analysis : Difluoromethyl groups adopt gauche conformations, minimizing steric clashes in hydrophobic pockets .
  • CCDC Deposition : Public datasets (e.g., CCDC 2050121) provide atomic coordinates for docking studies .

Q. How can researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed carboxamide) that may confound activity readings .
  • Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.